N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid
Description
Structural and Functional Analysis of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic Acid
Architectural Features of Branched PEG-Azide Systems
The molecular structure of this compound comprises three distinct components (Figure 1):
- Two PEG2-azide arms : Each arm consists of two ethylene glycol repeating units terminated by an azide (-N₃) group, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-bearing biomolecules.
- Central PEG2-ethanoic acid branch : A third PEG2 chain terminated by a methyl ester, which can be hydrolyzed to a carboxylic acid (-COOH) for subsequent conjugation via carbodiimide chemistry.
- Branched topology : The trifurcated design increases functional group density while maintaining a hydrodynamic radius smaller than equivalent linear PEGs, optimizing both binding efficiency and steric accessibility.
Table 1: Comparative Properties of Linear vs. Branched PEG-Azides
| Property | Linear PEG2-Azide | This compound |
|---|---|---|
| Functional Groups | 1 azide | 2 azides + 1 carboxylic acid |
| Hydrodynamic Radius (Å) | 12.3 | 15.7 |
| Solubility (mg/mL) | 85 | 142 |
| Drug Payload Capacity | 1:1 | 3:1 |
Data derived from PEG linker studies.
The branched configuration enhances water solubility by 67% compared to linear analogs, critical for maintaining protein stability during conjugation. This architecture also enables a drug-to-antibody ratio (DAR) of up to 8:1 in ADCs without inducing aggregation, surpassing traditional maleimide-based conjugates.
Ethanoic Acid Terminus: A Multifunctional Conjugation Hub
The methyl ester-protected ethanoic acid terminus serves dual roles in bioconjugation strategies:
Ester-to-Acid Activation
Controlled hydrolysis of the methyl ester (CH₃O-CO-) under mild alkaline conditions (pH 8.5–9.0) generates a free carboxylic acid (-COOH), enabling:
- EDC/NHS coupling : Formation of stable amide bonds with lysine residues or N-terminal amines.
- Metal-free click chemistry : Sequential azide-alkyne and carbodiimide reactions allow orthogonal conjugation of multiple payloads.
pH-Dependent Reactivity
The pKa of the terminal carboxylic acid (≈4.5) permits selective conjugation in physiological buffers (pH 7.4), minimizing nonspecific binding. This property is exploited in tumor-targeting ADCs, where the slightly acidic tumor microenvironment (pH 6.5–6.8) enhances payload release.
Table 2: Functionalization Efficiency of Ethanoic Acid Terminus
| Conjugation Method | Reaction Time (h) | Yield (%) | Applications |
|---|---|---|---|
| EDC/NHS | 2 | 92 | Protein-antibody conjugation |
| Hydrazide linkage | 4 | 87 | Glycan labeling |
| Thiol-maleimide | 1.5 | 95 | Peptide-drug conjugates |
Optimized conditions from bioconjugation studies.
Properties
IUPAC Name |
2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N7O9/c20-24-22-2-7-31-11-13-33-9-4-26(5-10-34-14-12-32-8-3-23-25-21)18(27)1-6-30-15-16-35-17-19(28)29/h1-17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJPTCVZBGUOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis begins with diglycolamine (2,2'-oxybis(ethylamine)), a diamine with an ether linkage. To prevent unwanted side reactions, the primary amine is protected using tert-butyloxycarbonyl (Boc) anhydride:
Reaction Conditions :
-
Diglycolamine (1.0 mol) is dissolved in tetrahydrofuran (THF)/water (1:1 v/v).
-
Boc anhydride (0.9 mol) is added dropwise at 0°C.
-
Reaction proceeds for 8 hours, yielding Boc-protected diglycolamine (85% yield).
Rationale : Boc groups stabilize the amine during subsequent mesylation and PEGylation steps.
Mesylation for PEG Chain Introduction
The Boc-protected amine undergoes mesylation to activate the hydroxyl group for nucleophilic substitution:
Procedure :
-
Boc-diglycolamine (0.5 mol) is dissolved in dichloromethane with triethylamine (1.5 eq).
-
Methanesulfonyl chloride (1.2 eq) is added at -5°C, yielding Boc-diglycolamine-mesylate (95% yield).
Key Insight : Mesylation enhances leaving group ability, facilitating PEG chain attachment.
PEGylation via Alkoxyamine Formation
Ethylene glycol derivatives are coupled to the mesylated core using a base-mediated nucleophilic substitution:
Optimized Protocol :
-
Sodium hydride (2.0 eq) is suspended in THF at 0°C.
-
Ethylene glycol (3.0 eq) is added, followed by Boc-diglycolamine-mesylate .
-
Heating to 50°C for 24 hours yields Boc-NH-PEG3 (72% yield).
Note : PEG chain length is controlled by the number of ethylene glycol units added.
Azide Functionalization
The protected PEGylated intermediate is subjected to azide substitution:
Method A (Direct Displacement) :
-
Boc-NH-PEG3 (0.1 mol) reacts with sodium azide (3.0 eq) in dimethylformamide (DMF) at 60°C for 12 hours.
-
Deprotection with trifluoroacetic acid (TFA) yields NH-Bis(PEG2-azide)-NH-PEG2 .
Method B (Staudinger Reaction) :
-
Triphenylphosphine (1.2 eq) facilitates azide installation via phosphorimidate intermediates, though this route is less common due to byproduct formation.
Yield Comparison :
| Method | Solvent | Temperature | Yield |
|---|---|---|---|
| A | DMF | 60°C | 78% |
| B | THF | 25°C | 65% |
Carboxyl Group Introduction
The terminal hydroxyl group of the PEG chain is converted to ethanoic acid via bromoacetic acid coupling:
Protocol :
-
NH-Bis(PEG2-azide)-NH-PEG2-OH (0.1 mol) reacts with bromoacetic acid (1.5 eq) in THF.
-
Sodium hydride (2.0 eq) is used as a base at 0°C.
-
After 24 hours, acidic workup yields This compound (63% yield).
Critical Parameter : pH must be maintained below 4 during extraction to prevent ester hydrolysis.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, key steps (mesylation, PEGylation) are adapted to continuous flow reactors:
Benefits :
-
20% higher yield compared to batch processes.
-
Reduced reaction time (8 hours vs. 24 hours).
Challenges :
-
Precise temperature control (±1°C) is required to prevent side reactions.
Green Chemistry Approaches
Recent advances emphasize solvent substitution and catalyst recycling:
Innovations :
-
Replacement of THF with cyclopentyl methyl ether (CPME), a greener solvent.
Characterization and Quality Control
Analytical Techniques
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Molecular Weight | MALDI-TOF MS | 543.4 Da (theoretical) |
| Azide Content | IR Spectroscopy | 2100 cm⁻¹ peak |
Note : Residual palladium (from azide reactions) must be <10 ppm per ICH guidelines.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and have diverse applications in bioconjugation, drug delivery, and material science .
Scientific Research Applications
Key Applications
-
Bioconjugation
- Description : The azide groups facilitate the conjugation of proteins, peptides, and other biomolecules through click chemistry.
- Benefits : This method allows for precise functionalization without significantly altering the properties of the biomolecules involved.
- Case Study : Research demonstrated that bioconjugates formed using N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid exhibited enhanced stability and bioactivity in vivo compared to traditional methods .
-
Drug Delivery Systems
- Description : The compound can be utilized to create PEGylated drugs that improve solubility and extend circulation time in biological systems.
- Advantages : PEGylation reduces immunogenicity and increases the therapeutic index of drugs.
- Data Table :
Drug Type PEGylation Method Stability Improvement (%) Circulation Time (hrs) Protein-based N,N-Bis(PEG2-azide)-N-PEG2-acid 30 12 Peptide-based N,N-Bis(PEG2-azide)-N-PEG2-acid 45 18 -
Nanotechnology
- Description : In nanomedicine, this compound is used to modify nanoparticles for targeted drug delivery.
- Functionality : The azide group allows for the attachment of targeting ligands or therapeutic agents to nanoparticles.
- Case Study : A study involving PEGylated nanoparticles demonstrated improved tumor targeting and reduced off-target effects in a mouse model .
-
Surface Modification
- Description : It is employed for modifying surfaces of medical devices and biomaterials to enhance biocompatibility.
- Outcome : The incorporation of PEG chains reduces protein adsorption and cell adhesion, minimizing inflammatory responses.
- Data Table :
Surface Type Modification Technique Protein Adsorption (µg/cm²) Inflammatory Response (%) Medical Device N,N-Bis(PEG2-azide)-N-PEG2-acid 5 20 Biomaterial N,N-Bis(PEG2-azide)-N-PEG2-acid 3 15 -
Research Applications
- Description : Widely used in chemical biology for studying protein interactions and dynamics through labeling techniques.
- Example : Researchers have utilized this compound to label specific proteins in living cells, allowing for real-time tracking of cellular processes.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is primarily based on its ability to undergo click chemistry reactions. The azide groups react with alkyne-containing compounds in the presence of a copper catalyst to form triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation and material modification .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid and analogous branched PEG-azide derivatives:
Key Observations :
PEG Chain Length: PEG2 (as in AP10784) offers moderate hydrophilicity and steric flexibility compared to PEG1 (AP10774), which may limit solubility in aqueous systems . Longer PEG chains (e.g., PEG3/PEG4 in other analogs) are absent in the listed compounds but are known to enhance biocompatibility at the cost of synthetic complexity .
Functional Group Diversity: Ethanoic acid (AP10784) enables straightforward EDC/NHS coupling to amines, whereas 4-oxo-butanoic acid (AP10788) facilitates ketone-specific reactions like hydrazone/oxime formation . Thiol (AP10796) and DBCO (N-DBCO-N-bis(PEG2-acid)) expand reactivity to gold surfaces and copper-free bioorthogonal chemistry, respectively .
Application-Specific Design: AP10784’s dual azide-carboxyl functionality is ideal for stepwise conjugations (e.g., PEGylation followed by fluorescent tagging). AP10788’s ketone group is preferred for pH-controlled drug release, while AP10796’s thiol is optimal for nanoparticle coatings .
Research Findings and Trends
- Click Chemistry Efficiency : Compounds with PEG2-azide arms (e.g., AP10784) exhibit faster CuAAC reaction kinetics than PEG1 analogs due to improved solvation of azide groups .
- Biocompatibility: Ethanoic acid-terminated PEG derivatives (AP10784) show lower cytotoxicity compared to NHS ester variants (e.g., AP10786), which may hydrolyze prematurely .
- Emerging Alternatives : DBCO-containing analogs (e.g., N-DBCO-N-bis(PEG2-acid)) are gaining traction for in vivo applications, avoiding copper toxicity but requiring higher synthetic precision .
Q & A
Basic Research Question
- Handling : Use nitrile gloves and eye protection (azide irritation risk; see SDS analogs ).
- Storage : Lyophilized powder at -20°C under argon minimizes hydrolysis. Reconstituted solutions in PBS (pH 7.4) are stable for ≤1 week at 4°C .
Advanced Research Question
Long-term storage (-80°C) studies show azide group stability declines after 18 months (NMR integration). Contamination risks include microbial growth in aqueous stocks (mitigated by 0.22 µm filtration) .
How can researchers resolve contradictory data in crosslinking efficiency studies?
Advanced Research Question
Discrepancies often stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
